molecular formula C8H13N3O4 B14239188 1,5-Dinitro-3-azabicyclo[3.3.1]nonane CAS No. 488808-44-2

1,5-Dinitro-3-azabicyclo[3.3.1]nonane

Cat. No.: B14239188
CAS No.: 488808-44-2
M. Wt: 215.21 g/mol
InChI Key: SFUFPVDSRHKJTK-UHFFFAOYSA-N
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Description

1,5-Dinitro-3-azabicyclo[3.3.1]nonane is a complex organic compound belonging to the azabicyclo family. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom and two nitro groups. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dinitro-3-azabicyclo[3.3.1]nonane can be synthesized through a series of chemical reactions. One common method involves the reduction of 1-R-2,4- and 1-R-3,5-dinitrobenzenes with potassium borohydride, followed by a Mannich reaction with formaldehyde and amino acids . Another approach is the Mannich condensation of 3-acetonyl-2,4-bis(aci-nitro)cyclohex-5-en-1-one disodium salt with formaldehyde and primary amines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Mechanism of Action

The mechanism of action of 1,5-Dinitro-3-azabicyclo[3.3.1]nonane involves its interaction with molecular targets through its nitro and amine functional groups. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The compound’s unique structure allows it to participate in a variety of chemical pathways, making it a versatile reagent in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dinitro-3-azabicyclo[3.3.1]nonane is unique due to its specific arrangement of nitro and amine groups, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical reactions and product formation .

Properties

CAS No.

488808-44-2

Molecular Formula

C8H13N3O4

Molecular Weight

215.21 g/mol

IUPAC Name

1,5-dinitro-3-azabicyclo[3.3.1]nonane

InChI

InChI=1S/C8H13N3O4/c12-10(13)7-2-1-3-8(4-7,11(14)15)6-9-5-7/h9H,1-6H2

InChI Key

SFUFPVDSRHKJTK-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC(C1)(CNC2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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